Hexane-1-13C
Overview
Description
Hexane-1-13C is a stable isotope of hexane, where one of the carbon atoms (specifically the terminal carbon) is the isotope Carbon-13 . It has a molecular weight of 87.17 . It’s used in various scientific and industrial applications, particularly in nuclear magnetic resonance (NMR) studies .
Molecular Structure Analysis
This compound has a linear structure, with the formula CH3(CH2)4^13CH3 . The Carbon-13 atom is located at one end of the molecule . This structure leads to three distinct types of carbon environments in the molecule, which can be observed in its Carbon-13 NMR spectrum .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a boiling point of 69°C . It has a density of 0.667 g/mL at 25°C . As an alkane, it’s nonpolar and has low solubility in water .Scientific Research Applications
Metabolism Studies in Microorganisms
Hexane-1-13C is valuable in studying the metabolism of hydrocarbons by microorganisms. A research by Davidova et al. (2005) utilized gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolism of 1-13C-labeled n-hexane by a sulfate-reducing bacterial culture. This study highlighted the role of fumarate addition in the activation of alkanes and provided insights into anaerobic alkane metabolism pathways (Davidova et al., 2005).
Analyzing Coal-Derived Oil
Maekawa et al. (1979) conducted quantitative 13C nuclear magnetic resonance spectroscopy on hexane-soluble oil from coal hydrogenation products using this compound. This research was instrumental in determining the structure of different carbon types in the oil and offered a comprehensive understanding of coal-derived oils (Maekawa et al., 1979).
Catalytic Conversion Studies
The research by Ivanova et al. (1996) employed this compound to study the catalytic conversion of n-hexane on various catalysts. This study provided vital information on the main reaction pathways and the influence of catalysts on these reactions (Ivanova et al., 1996).
Polymer Research
In the field of polymer science, Tsutsui et al. (1989) utilized this compound for studying the homo- and copolymerization of propylene with ethylene. This research contributed to the understanding of the structure and properties of isotactic polypropylene (Tsutsui et al., 1989).
Environmental Studies
Lee et al. (2010) explored the degradation of hexane by a novel isolate, Rhodococcus sp. EH831, using this compound. This study provided insights into the biodegradation pathways of hexane under aerobic conditions and highlighted the potential of certain bacteria in environmental cleanup (Lee et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(113C)hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583879 | |
Record name | (1-~13~C)Hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27581-27-7 | |
Record name | (1-~13~C)Hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27581-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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